molecular formula C23H19N3O5S B15085512 (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606953-02-0

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15085512
CAS No.: 606953-02-0
M. Wt: 449.5 g/mol
InChI Key: BLYSNKMBMGGWMD-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a benzofuran moiety, a trimethoxybenzylidene group, and a thiazolotriazole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and trimethoxybenzylidene intermediates, which are then coupled with a thiazolotriazole precursor under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

CAS No.

606953-02-0

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H19N3O5S/c1-12-14-7-5-6-8-15(14)31-19(12)21-24-23-26(25-21)22(27)18(32-23)11-13-9-16(28-2)20(30-4)17(10-13)29-3/h5-11H,1-4H3/b18-11+

InChI Key

BLYSNKMBMGGWMD-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=CC(=C(C(=C5)OC)OC)OC)/SC4=N3

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC(=C(C(=C5)OC)OC)OC)SC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.